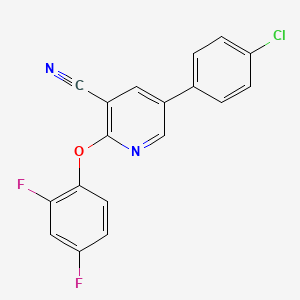
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile, commonly referred to as 5-CP-2-DFP, is a synthetic compound that has been studied for its potential use in various scientific research applications. 5-CP-2-DFP is a member of the class of compounds known as heterocyclic aromatic compounds, which are characterized by the presence of at least one ring of atoms containing more than one type of element. This compound has a wide range of applications in research due to its unique properties, and has been studied for its potential use in a variety of fields.
科学的研究の応用
Chlorophenols: A Review and Their Role in Environmental Science
Chlorophenols (CPs) are important chemicals that have been extensively studied for their environmental impact, especially in the context of municipal solid waste incineration (MSWI). Research has identified CPs as major precursors of dioxins in chemical and thermal processes, including MSWI. Studies highlight the correlation between CP concentrations and the formation of dioxins, indicating CPs' role in environmental pollution and their potential as targets for environmental cleanup efforts. The understanding of CP pathways, including oxidative conversion, hydrolysis, de novo synthesis, and other chemical reactions, sheds light on the formation mechanisms of environmentally persistent pollutants. This knowledge is crucial for developing strategies to mitigate the environmental impact of CPs and related compounds (Peng et al., 2016).
Polychlorinated Dibenzodioxins and Dibenzofurans: Formation and Impact
Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are among the most notorious persistent organic pollutants, with significant environmental persistence and toxicity. The literature review on PCDD/Fs focuses on their formation, chlorination, dechlorination, and destruction mechanisms. These compounds are generated in almost all thermal and combustion operations, posing a significant risk due to their extreme toxicity and propensity to bioaccumulate. Understanding the mechanisms governing PCDD/F emissions and their environmental behavior is essential for mitigating their impact and for the development of effective pollution control strategies (Altarawneh et al., 2009).
Hybrid Catalysts in Medicinal Chemistry
The use of hybrid catalysts in the synthesis of medicinally important scaffolds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, demonstrates the potential of advanced chemical methodologies in drug discovery and pharmaceutical research. These catalysts facilitate the development of complex organic molecules with broad applicability in medicine, showcasing the importance of innovative chemical synthesis techniques in the creation of new therapeutic agents. This research area highlights the intersection of chemical synthesis and biomedical application, underscoring the role of novel compounds like 5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile in advancing medicinal chemistry (Parmar et al., 2023).
特性
IUPAC Name |
5-(4-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF2N2O/c19-14-3-1-11(2-4-14)13-7-12(9-22)18(23-10-13)24-17-6-5-15(20)8-16(17)21/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSGVEJGPDMGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)OC3=C(C=C(C=C3)F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

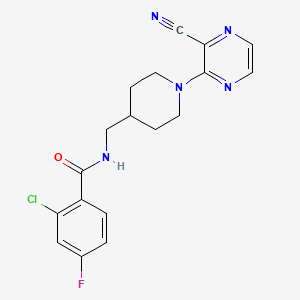
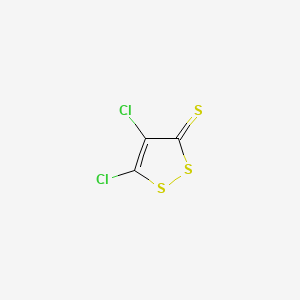
![1-[(2-Phenylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2719962.png)
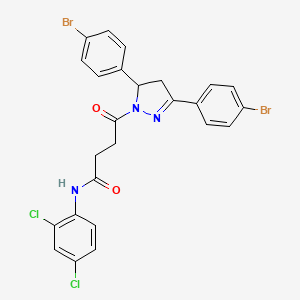
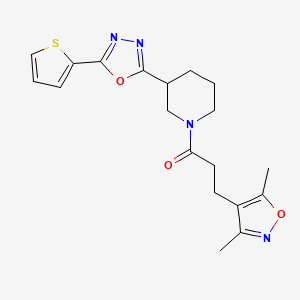
methanone](/img/structure/B2719967.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)
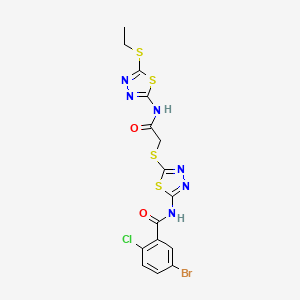
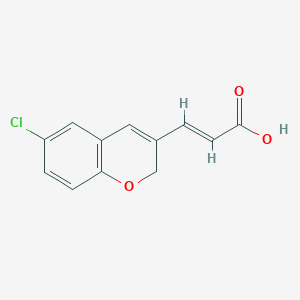
![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)
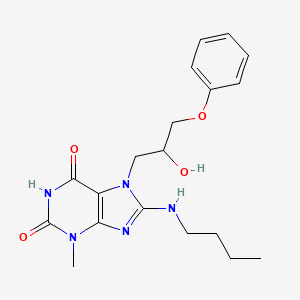
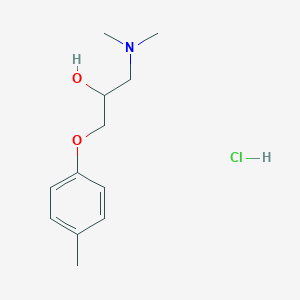
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)